molecular formula C17H14N2O3 B2379245 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 554407-87-3

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2379245
CAS No.: 554407-87-3
M. Wt: 294.31
InChI Key: VJOYOYDUVDTQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 2-hydroxy-5-methylbenzoic acid, and other reagents necessary for forming the pyridine ring and introducing the nitrile group. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 1-Cyclopropyl-5-(2-hydroxy-4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the specific positioning of the hydroxy and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different interactions with molecular targets compared to similar compounds .

Biological Activity

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound with the molecular formula C17H14N2O3C_{17}H_{14}N_2O_3 and a molecular weight of 294.3 g/mol, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.

The compound is characterized by a cyclopropyl group and a dihydropyridine core with a hydroxymethylbenzoyl substituent. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological research.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Anticancer Effect on A549 Cells

A study evaluated the cytotoxic effects of similar compounds on A549 cells using an MTT assay. The results demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls. For example:

CompoundIC50 (µM)Cell Line
Compound A66A549
Compound B80A549
1-Cyclopropyl...TBDA549

These findings suggest that the structural features of these compounds play a crucial role in their anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives of dihydropyridine can exhibit notable activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Testing

In vitro assays have shown that certain analogs demonstrate significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The following table summarizes the antimicrobial activity:

CompoundPathogenZone of Inhibition (mm)
Compound CS. aureus15
Compound DE. coli12
1-Cyclopropyl...TBDTBD

These results highlight the potential of this compound as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cancer progression and microbial resistance mechanisms. Further investigation into its mechanism could provide insights into its therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-2-5-15(20)14(6-10)16(21)12-7-11(8-18)17(22)19(9-12)13-3-4-13/h2,5-7,9,13,20H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOYOYDUVDTQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(C(=O)C(=C2)C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.